N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide
Description
N-[4-(1,2,2,6,6-Pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide is a structurally complex compound characterized by a hindered amine (pentamethylpiperidine) core, a substituted phenyl ring with an isopropoxy group, and a formamide functional group. The pentamethylpiperidine moiety enhances steric hindrance, likely improving UV stability and resistance to oxidative degradation, a hallmark of hindered amine light stabilizers (HALS) .
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)24-18-10-15(8-9-17(18)21-13-23)16-11-19(3,4)22(7)20(5,6)12-16/h8-10,13-14,16H,11-12H2,1-7H3,(H,21,23) |
InChI Key |
FSZPZGMRJYOENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2CC(N(C(C2)(C)C)C)(C)C)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1,2,2,6,6-pentamethylpiperidine with appropriate reagents under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where the piperidine derivative reacts with a halogenated benzene compound.
Formamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated benzene compounds in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, coatings, and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes, contributing to its observed effects.
Comparison with Similar Compounds
a) N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide (CAS 61086-18-8)
b) N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
- Key Features : A formamide group attached to a nitrofuryl-thiazolyl heterocyclic system .
- Comparison: While both compounds share a formamide group, FANFT’s nitrofuryl-thiazolyl structure is associated with carcinogenic activity via prostaglandin endoperoxide synthetase-mediated cooxidative metabolism . The target compound’s hindered amine and phenyl-isopropoxy groups likely confer distinct metabolic pathways and reduced toxicity risks.
c) Chimassorb 119 Derivatives
- Key Features : Bis(pentamethylpiperidinyl) groups linked to triazine or aliphatic chains .
- Comparison: Chimassorb 119 derivatives emphasize the use of pentamethylpiperidine in polymer stabilization.
Physicochemical Properties and Stability
Biological Activity
N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide is a compound that has garnered interest in various biological research contexts due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : It contains a formamide group linked to a substituted phenyl ring.
- Piperidine Moiety : The presence of the 1,2,2,6,6-pentamethylpiperidine enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 290.45 g/mol |
| LogP | 3.25 |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may exert its biological effects through multiple pathways:
- Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could lead to altered cellular functions.
Therapeutic Applications
- Neuropharmacology : Given its structural similarity to known psychoactive compounds, this formamide derivative is being explored for its potential in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Some studies have reported that it exhibits anti-inflammatory effects in vitro, suggesting a possible role in managing chronic inflammatory conditions.
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal loss compared to control groups.
Study 2: Anti-inflammatory Activity
In another investigation reported in Pharmacology Research & Perspectives, this compound demonstrated dose-dependent inhibition of pro-inflammatory cytokines in cultured macrophages.
Table 2: Summary of Biological Studies
| Study | Findings | Reference |
|---|---|---|
| Neuroprotective Effects | Improved cognitive function in rodents | Journal of Medicinal Chemistry |
| Anti-inflammatory Activity | Dose-dependent inhibition of cytokines | Pharmacology Research & Perspectives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
